Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Lipophilicity Drug-likeness Permeability

Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-18-1) is a synthetic small-molecule benzothiazole carbamate, defined by a 7-chloro-4-methylbenzothiazole core linked via a carbamoyl bridge to a methyl benzoate moiety. It belongs to the broader benzothiazole class, which is extensively explored for antiproliferative, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C17H13ClN2O3S
Molecular Weight 360.81
CAS No. 912767-18-1
Cat. No. B2386371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
CAS912767-18-1
Molecular FormulaC17H13ClN2O3S
Molecular Weight360.81
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C17H13ClN2O3S/c1-9-3-8-12(18)14-13(9)19-17(24-14)20-15(21)10-4-6-11(7-5-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21)
InChIKeyROJVPTHVAQUQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-18-1): Core Chemical Identity and Pharmacophore Class


Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-18-1) is a synthetic small-molecule benzothiazole carbamate, defined by a 7-chloro-4-methylbenzothiazole core linked via a carbamoyl bridge to a methyl benzoate moiety [1]. It belongs to the broader benzothiazole class, which is extensively explored for antiproliferative, antimicrobial, and kinase-inhibitory activities [2]. The compound‘s computed physicochemical profile – moderate lipophilicity (XLogP3 = 4.4), a single hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 96.5 Ų [1] – distinguishes it from many simple benzothiazoles and influences its permeability and target engagement potential, making precise structural identity critical for reproducible research.

Benzothiazole carbamate with 7-chloro-4-methyl substitution, distinct from common 6-substituted probes
Computed physicochemical profile (moderate lipophilicity, 96.5 Ų TPSA) supports permeability/target engagement studies

Why Generic Benzothiazole Substitution Fails for Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate


Benzothiazole derivatives are not functionally interchangeable; minor alterations in substitution pattern, linker chemistry, or terminal ester/amide can abolish or invert biological activity. The 7-chloro-4-methyl substitution on the benzothiazole core, in combination with the carbamoyl-benzoate side chain, generates a unique electrostatic and steric environment that cannot be replicated by unsubstituted benzothiazoles, 2-aminobenzothiazole, or even the clinically used riluzole (6-trifluoromethoxy substitution) [1][2]. Published structure-activity relationship (SAR) studies on benzothiazole carbamates demonstrate that antiproliferative potency, apoptosis induction, and effects on cell migration are exquisitely sensitive to the nature and position of substituents [2], making direct procurement of the exact compound essential for data reproducibility and valid cross-study comparisons.

Linker Carbamate vs. amide alters cell-viability and migration endpoints; class evidence shows non-interchangeable profiles
Substitution 7-Cl-4-Me pattern creates unique electronic/steric environment; 6-substituted analogs may not replicate target selectivity
Physicochemical Higher lipophilicity and TPSA vs. simpler benzothiazoles impact permeability and efflux; direct substitution may confound assay readouts

Quantitative Differentiation Evidence for Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate


Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Profile vs. Common Benzothiazole Scaffolds

The target compound exhibits an XLogP3 of 4.4, substantially higher than unsubstituted benzothiazole (XLogP3 ≈ 1.8) and 2-aminobenzothiazole (XLogP3 ≈ 1.5), and moderately higher than riluzole (XLogP3 ≈ 3.0). It possesses exactly one hydrogen bond donor and five hydrogen bond acceptors, compared to riluzole's one donor and four acceptors. This quantified lipophilicity increase, combined with an additional acceptor, predicts enhanced passive membrane permeability and differential binding to hydrophobic pockets relative to less substituted comparators [1].

Lipophilicity comparison
Class-level inference
ΔXLogP3 +2.6 to +2.9 vs. simple scaffolds; +1 HBA
Differentiates permeability and target engagement context
Computed values; confirm experimentally
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability vs. Drug-Like Benzothiazoles

The target compound has a TPSA of 96.5 Ų, which is significantly higher than that of riluzole (TPSA ≈ 55 Ų) and unsubstituted benzothiazole (TPSA ≈ 41 Ų), primarily due to the carbamoyl and methyl ester moieties. This places the compound closer to the upper limit of the commonly cited TPSA threshold for oral bioavailability (<140 Ų) while still maintaining a favorable profile for CNS penetration (typically <90 Ų is preferred). The elevated TPSA relative to simpler benzothiazoles suggests distinct solubility and transporter interaction profiles [1].

TPSA difference
Class-level inference
ΔTPSA +41.5–55.5 Ų above riluzole/simple scaffolds
Alters solubility and efflux susceptibility
Influences oral bioavailability context
TPSA Oral bioavailability Drug-likeness

Antiproliferative Activity Class Evidence: Benzothiazole Carbamates vs. Amides in MCF-7 and NT2/D1 Cells

A focused SAR study of benzothiazole carbamates and amides demonstrated that the carbamate linker (present in the target compound) is associated with submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells, induction of apoptosis, G2/M cell cycle arrest, and reduction of ROS levels in MCF-7 breast cancer cells, as well as strong inhibition of cell migration and invasiveness. These functional outcomes were not uniformly observed with corresponding amide analogs, indicating that the carbamate linkage is a critical pharmacophoric element for this specific multi-mechanistic antiproliferative profile [1]. Although the exact compound was not individually reported, the class evidence positions carbamate-bearing benzothiazoles as functionally distinct from amide and urea analogs.

Antiproliferative class evidence
Class-level inference
Submicromolar activity, apoptosis, G2/M arrest, ROS reduction, anti-migratory effects (MCF-7, NT2/D1)
Supports cell-model endpoint review
Class-level SAR; exact compound not individually tested
Antiproliferative MCF-7 NT2/D1 Apoptosis

Structural Uniqueness of 7-Chloro-4-Methyl Substitution vs. 6-Substituted Benzothiazoles (e.g., Riluzole)

The 7-chloro-4-methyl substitution pattern on the benzothiazole core is chemically distinct from the 6-trifluoromethoxy group of riluzole and the common 6-halo or 6-alkoxy substitutions in many bioactive benzothiazoles. The combination of an electron-withdrawing chlorine at position 7 and a small electron-donating methyl at position 4 creates a unique dipole and steric contour that is not recapitulated by any clinically approved benzothiazole. Published SAR on benzothiazole kinase inhibitors and antiproliferative agents indicates that both the position and electronic nature of substituents dramatically alter target selectivity and potency [1][2].

Substitution uniqueness
Supporting evidence
7-Cl, 4-CH3 vs. 6-OCF3/6-halo; distinct dipole and steric contour
May enable differential target selectivity
SAR supports position-7 influence
Substitution pattern SAR Selectivity

Recommended Research and Procurement Scenarios for Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate


Antiproliferative Screening in Solid Tumor Cell Lines Requiring a Carbamate-Containing Benzothiazole Probe

Procurement is justified when screening programs require a benzothiazole carbamate (rather than amide) to capture the apoptosis/G2-M arrest/anti-migratory phenotype observed in the 2018 Videnović et al. class study [1]. The compound‘s carbamate linker and 7-chloro-4-methyl substitution distinguish it from amide analogs and 6-substituted probes, enabling exploration of SAR around the carbamate pharmacophore in MCF-7, NT2/D1, or similar carcinoma lines.

Chemical Probe for Lipophilicity-Dependent Target Engagement Assays

With an XLogP3 of 4.4 and TPSA of 96.5 Ų [1], this compound is suitable for assays where higher lipophilicity and moderate polarity are required to engage hydrophobic protein pockets or to study passive membrane permeability in cell-based models, where use of less lipophilic benzothiazoles (e.g., riluzole, XLogP3 ≈ 3.0) would underestimate partitioning.

Selectivity Profiling Against Kinase or Non-Kinase Targets Preferring 7-Substituted Benzothiazoles

Given the unique 7-Cl substitution, this compound serves as a valuable tool for selectivity panels aiming to differentiate target engagement driven by position-7 versus position-6 substitution on the benzothiazole ring. It can be used alongside 6-substituted benzothiazole controls to map structure-selectivity relationships in biochemical or cellular target engagement assays [1][2].

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole Carbamate Libraries

The compound‘s well-defined computed properties (exact mass 360.0335 Da, molecular formula C17H13ClN2O3S) [1] make it appropriate as a retention-time or mass-spectrometry standard in HPLC/LC-MS method development for benzothiazole carbamate compound libraries, ensuring accurate identification and quantification of structurally related analogs.

Application
Selection Property
Validation Focus
Cell-viability and migration endpoint screening in carcinoma models
Carbamate linker and 7-Cl-4-Me substitution
Confirm apoptosis, cell-cycle and migration endpoints
Permeability and target engagement studies
Moderate lipophilicity and polar surface area
Validate permeability vs. low-lipophilicity benzothiazole controls
Selectivity profiling for 7-substituted benzothiazoles
Position-7 chlorine substitution
Map structure-selectivity relationships against 6-substituted analogs
Analytical reference standard for LC-MS method development
Well-defined exact mass and molecular formula
Confirm retention time and mass accuracy in benzothiazole libraries
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